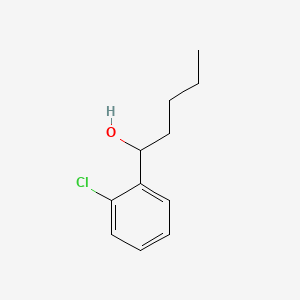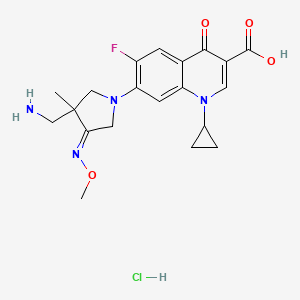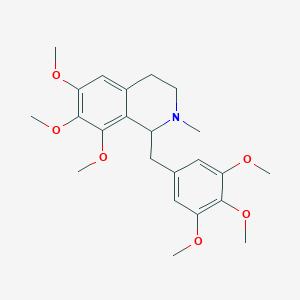
5',8-Dimethoxylaudanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’,8-Dimethoxylaudanosine is a chemical compound with the molecular formula C23H31NO6 It is a derivative of laudanosine, which is an alkaloid found in opium This compound is known for its unique structure, which includes multiple methoxy groups attached to an isoquinoline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’,8-Dimethoxylaudanosine typically involves the condensation of 3,4,5-trimethoxyphenylacetic acid with 3,4-dimethoxyphenethylamine. This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves a condensation cyclization one-pot process, which is efficient and yields high purity products .
Industrial Production Methods
While detailed industrial production methods for 5’,8-Dimethoxylaudanosine are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The use of large-scale reactors and optimized reaction conditions can enhance yield and purity, making the compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5’,8-Dimethoxylaudanosine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: Methoxy groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5’,8-Dimethoxylaudanosine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurology.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5’,8-Dimethoxylaudanosine involves its interaction with specific molecular targets and pathways. It is known to interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5’,8-Dimethoxylaudanosine include:
- Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-
- Isoquinoline, 2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-veratryl-
Uniqueness
5’,8-Dimethoxylaudanosine is unique due to its specific methoxy substitutions on the isoquinoline backbone. These substitutions confer distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
83348-51-0 |
|---|---|
Molekularformel |
C23H31NO6 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
6,7,8-trimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C23H31NO6/c1-24-9-8-15-13-19(27-4)22(29-6)23(30-7)20(15)16(24)10-14-11-17(25-2)21(28-5)18(12-14)26-3/h11-13,16H,8-10H2,1-7H3 |
InChI-Schlüssel |
CGQYLZVONGNXAG-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


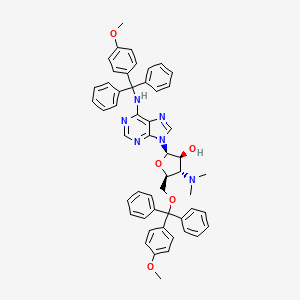
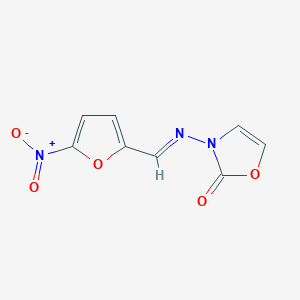
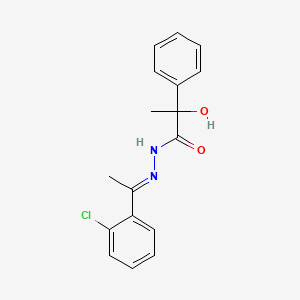
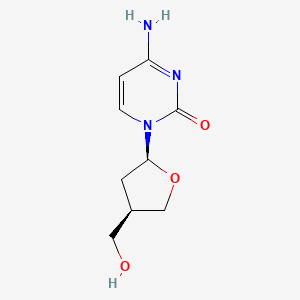

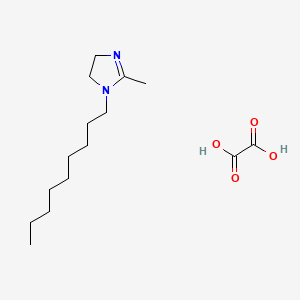
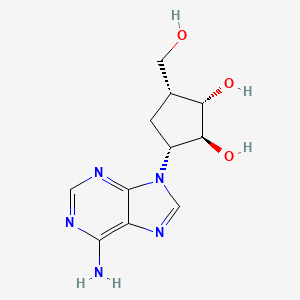
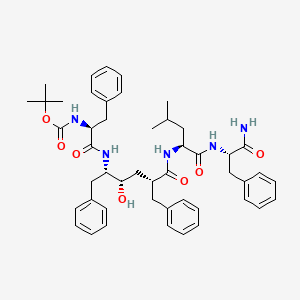

![[Bis(methylsulfanyl)methylideneamino]urea](/img/structure/B12787091.png)
![tetrasodium;(21,28,34,41-tetraoxo-8,47,54-trisulfonatooxy-18,31,44-triazapentadecacyclo[30.27.0.02,30.03,19.04,17.07,16.09,14.020,29.022,27.033,42.035,40.043,59.045,58.046,55.048,53]nonapentaconta-1(59),2,4(17),5,7,9,11,13,15,19,22,24,26,29,32,35,37,39,42,45(58),46,48,50,52,54,56-hexacosaen-15-yl) sulfate](/img/structure/B12787098.png)
